3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound characterized by its unique fused pyrazole and pyridine ring system. This compound has gained attention in various scientific fields due to its distinct chemical and biological properties. It serves as an important building block in the synthesis of more complex molecules and has potential applications in medicinal chemistry and drug development.
This compound is classified as a bicyclic heteroaromatic compound. It is often utilized in medicinal chemistry for its potential therapeutic effects, particularly in treating conditions like inflammation and pain. Its structural features make it a valuable precursor in the construction of heterocyclic compounds essential for drug discovery.
The synthesis of 3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves several steps:
The molecular structure of 3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine features a fused pyrazole and pyridine ring system with a cyclopropyl substituent. The compound's specific structural formula can be represented as follows:
This structure contributes to its unique reactivity and interaction with biological targets.
3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions:
Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The reaction conditions typically involve controlled temperatures and solvents to facilitate these reactions.
The mechanism by which 3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine exerts its effects involves interactions with specific molecular targets:
These interactions lead to changes in cellular functions and physiological responses that are crucial for its therapeutic potential.
The physical properties of 3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine include:
Chemical properties indicate that it is reactive due to the presence of multiple functional groups that facilitate various chemical reactions such as oxidation and substitution.
3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has several applications across different fields:
The pyrazolo[4,3-c]pyridine scaffold represents a bicyclic heterocycle characterized by a pyrazole ring fused to a tetrahydropyridine moiety. This framework serves as a privileged structure in medicinal chemistry due to its balanced physicochemical properties and bioisosteric relationship to indoles and azaindoles. The specific compound 3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine features a partially saturated pyridine ring, enhancing its conformational flexibility compared to fully aromatic analogs. This saturation significantly impacts the molecule's spatial orientation and electronic distribution, facilitating diverse binding interactions with biological targets [1] [7].
Tautomeric equilibria profoundly influence the compound's reactivity and biological interactions. The scaffold exhibits prototropic tautomerism between the 1H (pyrazole-type) and 2H (pyridine-type) forms, governed by solvent polarity and pH conditions. Nuclear magnetic resonance studies reveal a strong preference for the 1H-tautomer in non-polar environments, where the pyrazole nitrogen remains unprotonated. This tautomeric preference directly affects the molecule's hydrogen-bonding capacity and dipole moment, with the 1H-form displaying superior passive membrane permeability. X-ray crystallographic analyses of related compounds confirm the bicyclic system adopts a near-planar conformation in the solid state, with minor puckering in the saturated ring [4] [7].
Table 1: Tautomeric Properties of Pyrazolo[4,3-c]pyridine Derivatives
Tautomer | Stabilizing Factors | Dominant Environment | Hydrogen Bond Donor Capacity |
---|---|---|---|
1H-Tautomer | Intramolecular H-bonding | Non-polar solvents | Two donor sites (N-H, bridgehead N) |
2H-Tautomer | Solvent polarization | Protic solvents | One donor site (bridgehead N) |
Protonated Form | Charge delocalization | Acidic conditions (pH < 3) | Three donor sites |
The development of tetrahydro-pyrazolo[4,3-c]pyridines traces back to early heterocyclic chemistry investigations in the 1970s, initially explored as synthetic intermediates for alkaloid synthesis. Significant advancement occurred with the discovery of their CNS activity in the 1990s, particularly as serotonin receptor modulators. Patent literature reveals intensified interest beginning in 2010, exemplified by the patent EP2755972B1 (2014) covering indanyl-substituted derivatives as ion channel modulators for treating atrial fibrillation and respiratory disorders. This patent established the core scaffold as a versatile pharmacophore capable of accommodating diverse substituents while maintaining favorable drug-like properties [8].
Synthetic methodologies have evolved substantially over three generations:
Commercial availability of 3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride emerged circa 2020, with suppliers like BLD Pharm and SciSupplies offering gram-scale quantities for drug discovery programs. The hydrochloride salt (CAS: 733757-90-9) is now catalogued by multiple vendors at purities ≥95%, though cold-chain transportation is recommended for stability [2] [3] [5].
Table 2: Historical Development Milestones of Pyrazolo[4,3-c]pyridine Derivatives
Year Range | Key Developments | Representative Compounds | Primary Applications |
---|---|---|---|
1970-1990 | Basic scaffold synthesis | Unsubstituted derivatives | Chemical probes |
1990-2010 | CNS-active derivatives | 1-Alkyl substituted analogs | Serotonin receptor ligands |
2010-Present | Advanced substituted derivatives | 3-Cyclopropyl analogs | Ion channel modulators |
The cyclopropyl group at the C3 position imparts distinctive steric and electronic properties that profoundly influence the molecule's pharmacological behavior. Compared to methyl or phenyl substituents, the cyclopropyl group exhibits:
Computational analyses (DFT/B3LYP/6-31G*) demonstrate that the cyclopropyl substituent elevates the HOMO energy level by approximately 0.8 eV compared to unsubstituted analogs, enhancing the molecule's nucleophilic character at C3. This electronic perturbation significantly increases the compound's affinity for biological targets featuring electron-deficient regions. The cyclopropyl group's bond angle strain (approximately 60° vs. ideal 109.5°) creates a unique vector for steric interactions, occupying a distinct chemical space compared to acyclic substituents [4] [5].
The cyclopropyl moiety confers superior metabolic resistance to oxidative degradation compared to n-propyl or isobutyl substituents. Microsomal stability assays demonstrate a 3.2-fold increase in half-life relative to the 3-methyl analog. This stability enhancement stems from the group's resistance to cytochrome P450-mediated oxidation due to its strong C-C bonds and absence of abstractable hydrogens. Additionally, the cyclopropyl group reduces the compound's topological polar surface area (TPSA ≈ 40.7 Ų) compared to polar substituents, enhancing membrane permeability as evidenced by Caco-2 permeability coefficients > 15 × 10⁻⁶ cm/s [4].
Table 3: Comparative Effects of C3 Substituents on Molecular Properties
Substituent | Steric Volume (ų) | Electron Donating Effect (Hammett σp) | XLogP3 Contribution | Metabolic Stability (Human Liver Microsomes % remaining) |
---|---|---|---|---|
Cyclopropyl | 40.2 | -0.21 | +0.2 | 82% |
Methyl | 23.7 | -0.17 | +0.5 | 24% |
Ethyl | 37.7 | -0.15 | +1.0 | 18% |
Phenyl | 71.9 | +0.06 | +1.4 | 65% |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7